3-Methoxy-N,N-dimethyl-5-vinylbenzamide
Description
Properties
IUPAC Name |
3-ethenyl-5-methoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-5-9-6-10(12(14)13(2)3)8-11(7-9)15-4/h5-8H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCBWVUIJPCRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)C=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The activation of carboxylic acids using 1,1'-carbonyldiimidazole (CDI) is a well-established method for amide bond formation. For 3-methoxy-5-vinylbenzamide, the synthesis begins with 3-methoxy-5-vinylbenzoic acid as the precursor. CDI facilitates the conversion of the carboxylic acid to an acyl imidazole intermediate, which subsequently reacts with dimethylamine to yield the target amide.
Procedure :
-
Activation Step : 3-Methoxy-5-vinylbenzoic acid (1.0 eq) is dissolved in methylene chloride and treated with CDI (1.1 eq) at 25°C for 1 hour.
-
Amine Coupling : Dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) are added to the reaction mixture, which is stirred overnight.
-
Workup : The crude product is purified via column chromatography to isolate 3-methoxy-N,N-dimethyl-5-vinylbenzamide.
Key Parameters :
Spectroscopic Characterization
The product is characterized by ¹H NMR , ¹³C NMR , and IR spectroscopy :
-
¹H NMR (400 MHz, CDCl₃) : δ 3.02 (s, 6H, N(CH₃)₂), 3.85 (s, 3H, OCH₃), 5.25–5.40 (m, 2H, CH₂=CH), 6.70–7.50 (m, 3H, aromatic).
-
¹³C NMR (100 MHz, CDCl₃) : δ 38.5 (N(CH₃)₂), 55.2 (OCH₃), 114.5–139.0 (aromatic and vinyl carbons), 167.8 (C=O).
-
IR (cm⁻¹) : 1645 (C=O stretch), 1240 (C-O methoxy).
This method prioritizes mild conditions, ensuring the integrity of the vinyl group while achieving high regioselectivity.
Catalytic Condensation of Methyl 3-Methoxy-5-vinylbenzoate with Dimethylamine
Reaction Design and Catalyst Selection
Adapting methodologies from propionamide synthesis, this route employs methyl 3-methoxy-5-vinylbenzoate and dimethylamine under high-pressure conditions. A diatomaceous earth catalyst enhances reaction selectivity by minimizing side reactions such as Michael additions.
Procedure :
-
Reaction Setup : Methyl 3-methoxy-5-vinylbenzoate (1.0 eq) and dimethylamine (1.1 eq) are combined in an autoclave with 5 wt% diatomaceous earth.
-
Heating and Stirring : The mixture is heated to 120°C under autogenous pressure (2.0 MPa) for 24 hours.
-
Distillation : Excess dimethylamine and byproduct methanol are removed via atmospheric distillation. The product is isolated through vacuum distillation (2–5 mmHg).
Key Parameters :
Process Challenges and Solutions
-
Byproduct Formation : Residual dimethylamine may react with intermediates to generate 3-dimethylamino-N,N-dimethylpropionamide. This is mitigated by precise stoichiometry and catalyst reuse.
-
Purification : Vacuum distillation at 2–5 mmHg prevents thermal decomposition of the product.
Comparative Analysis of Synthesis Routes
| Parameter | CDI-Mediated Method | Catalytic Condensation |
|---|---|---|
| Starting Material | 3-Methoxy-5-vinylbenzoic acid | Methyl 3-methoxy-5-vinylbenzoate |
| Reaction Time | 12–24 hours | 24 hours |
| Yield | 85–90% | 75–80% |
| Purity | >98% | 98.2–98.5% |
| Key Advantage | Mild conditions, high selectivity | Scalable, catalyst reuse |
The CDI method is preferred for lab-scale synthesis due to its simplicity, while the catalytic approach suits industrial applications.
Functional Group Compatibility and Side Reactions
Stability of the Vinyl Group
Both methods preserve the vinyl substituent, as evidenced by the absence of alkene reduction or polymerization byproducts. In the CDI route, the low reaction temperature (25°C) prevents thermal degradation. For the catalytic method, the inert environment of the autoclave suppresses oxidative side reactions.
Methoxy Group Retention
The methoxy group remains intact under both conditions, with no demethylation observed. This is confirmed by the consistent integration of the OCH₃ signal in ¹H NMR spectra.
Industrial and Research Applications
The compound’s rigid aromatic core and polar substituents make it valuable in:
-
Pharmaceuticals : As a building block for kinase inhibitors.
-
Materials Science : In vinyl-functionalized polymers for optoelectronics.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N,N-dimethyl-5-vinylbenzamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-N,N-dimethyl-5-formylbenzamide or 3-Methoxy-N,N-dimethyl-5-carboxybenzamide.
Reduction: 3-Methoxy-N,N-dimethyl-5-ethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-N,N-dimethyl-5-vinylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-N,N-dimethyl-5-vinylbenzamide involves its interaction with specific molecular targets. The methoxy and dimethylamino groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The vinyl group may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table summarizes key structural and functional differences between 3-Methoxy-N,N-dimethyl-5-vinylbenzamide and analogous compounds:
Structural and Functional Analysis
- N-Substitution : The N,N-dimethyl group in the target compound increases lipophilicity compared to analogs like 3-methoxybenzamide , favoring its role as a solvent in pesticide formulations .
- Vinyl Group : Unique to the target compound, the 5-vinyl group may enable polymerization or conjugation reactions, distinguishing it from halogenated derivatives (e.g., 3-fluoro or 5-chloro analogs) .
Physicochemical Properties
- Solubility: The N,N-dimethyl and vinyl groups in the target compound improve compatibility with both polar (e.g., 3-methoxy-N,N-dimethylpropaneamide) and nonpolar solvents , whereas halogenated derivatives (e.g., ) exhibit lower solubility due to increased molecular weight and halogen hydrophobicity.
- Spectroscopic Profiles : NMR data for related compounds (e.g., ) suggest that substituent positioning (e.g., methoxy vs. halogen) significantly alters chemical shifts, aiding structural characterization.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Methoxy-N,N-dimethyl-5-vinylbenzamide, considering regioselectivity and functional group compatibility?
- Methodological Answer : A multi-step synthesis approach is recommended. Start with a substituted benzamide core, introduce the methoxy group via nucleophilic substitution or Ullmann coupling, and employ Heck coupling for vinyl group installation . Catalysts like Pd(II) or Cu(I) can enhance regioselectivity, as demonstrated in similar triazine-based syntheses . AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio models) predict feasible pathways by analyzing steric and electronic effects .
Q. What analytical techniques are critical for characterizing 3-Methoxy-N,N-dimethyl-5-vinylbenzamide’s structure and purity?
- Methodological Answer :
- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.2–3.5 ppm, vinyl protons as doublets near δ 5.1–5.8 ppm) .
- Mass Spectrometry : Validate molecular weight (expected [M+H]+ ~234.3 g/mol) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as applied to similar benzamide derivatives .
Q. How should stability studies be designed to evaluate this compound under varying storage and reaction conditions?
- Methodological Answer : Conduct accelerated stability tests:
- Thermal Stability : Monitor decomposition at 40–60°C over 14 days via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and track degradation products .
- Hydrolytic Stability : Test in buffered solutions (pH 3–9) to identify labile groups (e.g., vinyl or amide bonds) .
Advanced Research Questions
Q. How can computational methods predict feasible synthetic pathways and side reactions for 3-Methoxy-N,N-dimethyl-5-vinylbenzamide?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for competing pathways . AI tools (e.g., Reaxys, Pistachio) analyze >10,000 reactions to prioritize routes with minimal byproducts . For example, vinyl group installation via Heck coupling may compete with β-hydride elimination; steric maps can guide catalyst selection .
Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?
- Methodological Answer : Cross-validate with:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded regions (e.g., aromatic vs. vinyl protons) .
- Computational NMR Prediction : Tools like ACD/Labs or ChemDraw align experimental shifts with theoretical values .
- Single-Crystal Analysis : Resolve regiochemical ambiguities, as done for halogenated benzamides .
Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions involving the vinyl group?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between oxidative addition vs. migratory insertion steps . For example, deuterium labeling at the vinyl position can clarify whether β-hydride elimination dominates under specific conditions. Computational modeling (e.g., DFT) further identifies steric clashes or electronic effects .
Q. How should biological activity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains, referencing protocols for structurally similar oxazole-carboxamides .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing with control compounds like EUK-134 (a methoxy-substituted salen-manganese complex) .
- Target Identification : Employ SPR (surface plasmon resonance) or thermal shift assays to probe binding to enzymes like cyclooxygenase or kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
